CHEK1 Human Pre-designed siRNA Set A

siRNA design strategy gene silencing target validation

The CHEK1 Human Pre-designed siRNA Set A provides three individually designed, unmodified 21-nucleotide siRNA duplexes targeting distinct regions of human CHEK1 mRNA (NM_001274.5), enabling rigorous target validation through concordant phenotypes across independent siRNAs. Demonstrates approximately 70% CHEK1 knockdown at 48h post-transfection, validated in hematopoietic and colon cancer models. Preferred for p53-selective chemosensitization studies with DNA-damaging agents (5-FU, doxorubicin, etoposide) and neuroblastoma dependency research. Includes negative, positive, and FAM-labeled negative controls.

Molecular Formula C31H31N3O4
Molecular Weight 509.6 g/mol
Cat. No. B15581417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHEK1 Human Pre-designed siRNA Set A
Molecular FormulaC31H31N3O4
Molecular Weight509.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H31N3O4/c1-2-17-38-28-14-9-23(19-26(31(36)37)18-22-7-4-3-5-8-22)20-27(28)21-34-30(35)25-12-10-24(11-13-25)29-32-15-6-16-33-29/h3-16,20,26H,2,17-19,21H2,1H3,(H,34,35)(H,36,37)/t26-/m1/s1
InChIKeyDEAVJKJURZRSJV-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 set / 1 kit / 3 unique / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHEK1 Human Pre-designed siRNA Set A: Composition, Specifications, and Target Validation for Gene Silencing Procurement


CHEK1 Human Pre-designed siRNA Set A is a synthetic small interfering RNA (siRNA) reagent manufactured by Ambion (Thermo Fisher Scientific) for sequence-specific post-transcriptional silencing of human checkpoint kinase 1 (CHEK1/CHK1), a Ser/Thr protein kinase essential for DNA damage response and cell cycle checkpoint regulation [1]. The set contains three individually designed siRNA duplexes targeting distinct regions of the human CHEK1 mRNA (NM_001274.5), plus a negative control, a positive control, and a FAM-labeled negative control for transfection monitoring . The product is supplied as unmodified 21-nucleotide siRNAs developed using a rigorously tested design algorithm . This set is distinct from the chemically modified Silencer® Select product line and from pooled siRNA formats such as siGENOME SMARTpool .

Why CHEK1 Human Pre-designed siRNA Set A Cannot Be Substituted with In-Class Alternatives Without Loss of Experimental Integrity


Generic substitution among siRNA reagents targeting CHEK1 is scientifically unsound for three quantitative reasons. First, knockdown efficiency varies dramatically by siRNA sequence and design algorithm; while validated siRNA pools demonstrate approximately 70% target mRNA reduction at 48 hours post-transfection [1], poorly designed individual siRNAs may achieve less than 50% silencing and fail to produce reproducible phenotypes [2]. Second, off-target effects are sequence-dependent and can induce measurable phenotypic toxicity independent of the intended target [3]. Third, the presence or absence of chemical modifications (e.g., LNA, 2′-OMe) alters stability and specificity; unmodified Silencer siRNAs provide a distinct profile versus chemically modified Silencer Select products, with half-life differences exceeding 24 hours in vivo versus degradation within minutes for unmodified siRNAs [4]. These variables preclude simple interchangeability without rigorous re-validation.

Quantitative Differentiation Evidence: CHEK1 Human Pre-designed siRNA Set A vs. Closest Analogs and Alternative Formats


siRNA Format Differentiation: Individual Pre-designed siRNAs vs. Pooled siRNA Strategy for CHEK1 Target Validation

CHEK1 Human Pre-designed siRNA Set A provides three individual, unpooled siRNA duplexes targeting distinct regions of the CHEK1 mRNA. This individual siRNA format enables confirmation of target specificity via concordant phenotypes across multiple independent sequences, a critical validation strategy not available with single-siRNA approaches. In contrast, pooled formats such as siGENOME SMARTpool contain four siRNAs combined in a single reagent. While pooling may increase knockdown potency, it obscures the ability to attribute observed phenotypes specifically to CHEK1 silencing versus off-target effects. A Nature study employing individual CHEK1 siRNAs demonstrated target-specific combination responses with SN-38 in SW837 and SNU-81 colon cancer cells, confirming that the observed sensitization was CHEK1-specific rather than attributable to off-target gene modulation [1].

siRNA design strategy gene silencing target validation CHEK1 knockdown

Functional Knockdown Efficiency: CHEK1 siRNA-Mediated Gene Silencing in Human Hematopoietic Progenitor Cells

Transient siRNA-mediated CHEK1 silencing in human bone marrow progenitor cells produced approximately 70% inhibition of Chk1 expression at 48 hours post-electroporation, as measured by real-time RT-PCR and immunoblotting. This knockdown efficiency resulted in more than 60% reduction in cell count compared to non-specific siRNA control at day 6 post-electroporation. Colony-forming unit assays confirmed reduced numbers in both erythroid and granulocyte colonies with CHEK1 siRNA treatment [1]. This functional validation establishes a benchmark for expected knockdown efficiency using unmodified siRNA approaches in difficult-to-transfect primary hematopoietic cells, providing a quantitative reference point for researchers evaluating CHEK1 siRNA performance.

gene knockdown efficiency hematopoiesis bone marrow toxicity CHEK1 functional validation

CHEK1 siRNA vs. CHEK2 siRNA Specificity in Chemosensitization: Quantitative IC50 Shift Comparison

Direct comparison of CHEK1 siRNA versus CHEK2 siRNA in combination with the topoisomerase I inhibitor SN-38 reveals quantitative target-specific differences in chemosensitization. In SNU-81 colon cancer cells, CHEK1 silencing reduced the IC50 of SN-38 by 7.2-fold (siNT IC50: 611.1 nM; siCHEK1 IC50: 84.4 nM; p = 0.0013), whereas CHEK2 silencing produced no significant shift (siCHEK2 IC50: 714.7 nM; p = 0.339). In SW837 cells, CHEK1 silencing produced a 120-fold IC50 reduction (siNT IC50: 84.4 nM; siCHEK1 IC50: 0.69 nM; p = 0.0019), while CHEK2 silencing again showed no significant effect (siCHEK2 IC50: 66.6 nM; p = 0.091) [1]. This demonstrates that the sensitization phenotype is specifically attributable to CHEK1 depletion rather than general DNA damage checkpoint disruption.

kinase selectivity chemosensitization SN-38 colon cancer CHEK1 vs. CHEK2

Chemical Modification Differentiation: Unmodified Silencer siRNA vs. LNA-Modified Silencer Select siRNA for CHEK1 Applications

CHEK1 Human Pre-designed siRNA Set A (Silencer siRNA product line) employs unmodified 21-nucleotide siRNA duplexes. In contrast, the Silencer Select product line incorporates locked nucleic acid (LNA) chemical modifications in the seed region (positions 2-8) to reduce seed-matched off-target effects . Studies demonstrate that 2′-O-methyl modifications significantly reduce off-target gene modulation while maintaining on-target activity, whereas LNA modifications may compromise on-target silencing [1]. Additionally, unmodified siRNAs exhibit in vivo half-life of minutes, while chemically modified Ambion In Vivo siRNAs (derived from Silencer Select) demonstrate half-life exceeding 24 hours in bloodstream [2]. This differential chemical profile makes unmodified Silencer siRNAs the appropriate choice when researchers require minimal chemical perturbation for studies where natural siRNA processing or off-target effect profiling is under investigation.

siRNA chemical modification LNA off-target effects stability Silencer Select

p53-Selective Sensitization: CHEK1 siRNA Differential Activity in p53-Deficient vs. p53-Wild-Type Cancer Cells

CHEK1 siRNA-mediated knockdown demonstrates differential sensitization based on cellular p53 status. Transient CHEK1 down-regulation sensitized HCT-116 cells to DNA-damaging agents (5-fluorouracil, doxorubicin, etoposide) with greater effect in p53-/- cells compared to p53 wild-type counterparts. In vivo, tumors with combined CHEK1 and p53 silencing showed increased 5-FU antitumor activity relative to tumors with CHEK1 silencing alone [1]. This p53-selective sensitization profile was first established using siRNA technology [2] and has been corroborated by studies showing siRNA-mediated CHEK1 knockdown abrogates DNA damage-induced checkpoints and potentiates cytotoxicity of multiple DNA-damaging agents specifically in p53-deficient cell lines [3]. This differential activity informs experimental design where p53 status is a critical variable.

p53 status synthetic lethality chemosensitization DNA damage response

siRNA Screening Validation: CHEK1 as Top Kinome Hit in Neuroblastoma vs. Alternative Kinase Targets

A comprehensive loss-of-function kinome screen using a validated siRNA library targeting the human protein kinome identified CHEK1 as the most potent target among all kinases tested in neuroblastoma cell models. From an initial screen of the kinome in four neuroblastoma cell lines, 30 targets emerged as potent in at least three of the four lines. In secondary screening with more specific siRNA pools across eight neuroblastoma cell lines, CHEK1 knockdown emerged as the strikingly most potent hit. Pharmacologic inhibition with SB218078 (a relatively specific CHEK1 inhibitor) confirmed these findings with cytotoxicity in 7 of 8 neuroblastoma cell lines, median IC50 = 430 nM (range 62-677 nM), while non-neuroblastoma lines RPE-1, DOAY and MCF7 showed differential sensitivity [1]. This unbiased screening approach validates CHEK1 as a selective dependency in neuroblastoma compared to other cell types.

kinome screen neuroblastoma target validation siRNA library screening CHEK1 dependency

Optimal Application Scenarios for CHEK1 Human Pre-designed siRNA Set A Based on Quantitative Evidence


Target Validation Studies Requiring Specificity Confirmation via Multiple Independent siRNA Sequences

The three individual siRNA duplexes in CHEK1 Human Pre-designed siRNA Set A enable researchers to verify that observed phenotypes are CHEK1-specific rather than off-target artifacts. Concordant phenotypes across two or more independent siRNAs targeting distinct mRNA regions provide robust target validation. This approach was employed in Nature studies demonstrating CHEK1-specific (but not CHEK2-specific) sensitization to SN-38 in colon cancer cells, with individual siRNAs confirming the pooled siRNA results [1].

Hematopoietic and Bone Marrow Toxicity Studies Requiring Quantitatively Validated Knockdown in Primary Cells

The established benchmark of approximately 70% CHEK1 knockdown at 48h post-electroporation, resulting in >60% reduction in hematopoietic progenitor cell count, provides a quantitative reference for studies of CHEK1 function in hematopoiesis and bone marrow toxicity [2]. This is particularly relevant for translational research evaluating the therapeutic window of CHEK1-targeted therapies.

p53-Stratified Chemosensitization Studies in Colorectal Cancer and Beyond

CHEK1 siRNA demonstrates differential sensitization to DNA-damaging agents (5-FU, doxorubicin, etoposide) with enhanced activity in p53-deficient versus p53-wild-type cells [3][4]. Researchers investigating p53-selective therapeutic strategies should employ CHEK1 siRNA in isogenic cell line pairs (p53+/+ vs. p53-/-) to quantify p53-dependent differences in chemosensitization magnitude.

Neuroblastoma Target Dependency Studies Requiring Validated Kinome-Scale Prioritization

CHEK1 siRNA is a top-ranked reagent for neuroblastoma research based on unbiased kinome-scale siRNA screening that identified CHEK1 as the most potent dependency among all kinases tested [5]. The quantitative IC50 range (62-677 nM with pharmacologic inhibitor SB218078) provides a benchmark for evaluating small molecule CHEK1 inhibitors in neuroblastoma models.

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